molecular formula C25H30N2O3 B2951326 2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850907-35-6

2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2951326
CAS No.: 850907-35-6
M. Wt: 406.526
InChI Key: WBXIPMMUYKGVOC-UHFFFAOYSA-N
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Description

2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a tetrahydroisoquinolinone derivative featuring a 3-methylbenzyl group at position 2 and a 4-methylpiperidine-linked oxoethoxy moiety at position 5. This scaffold is notable for its structural complexity, combining a heterocyclic core with substituted aromatic and piperidine groups.

Properties

IUPAC Name

2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-18-9-12-26(13-10-18)24(28)17-30-23-8-4-7-22-21(23)11-14-27(25(22)29)16-20-6-3-5-19(2)15-20/h3-8,15,18H,9-14,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXIPMMUYKGVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the tetrahydroisoquinoline intermediate.

    Attachment of the Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Compound A : 2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one

  • Key Differences :
    • Position 2 substituent: 4-fluorobenzyl vs. 3-methylbenzyl in the target compound.
    • Position 5 substituent: 4-methylbenzyloxy vs. a 4-methylpiperidinyl-oxoethoxy group.
  • However, the absence of the piperidine moiety may reduce affinity for receptors requiring cationic interactions .

Compound B : 5-[(4-chlorophenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one

  • Key Differences :
    • Position 5 substituent: 4-chlorobenzyloxy vs. 4-methylpiperidinyl-oxoethoxy.
    • Position 2 substituent: 2-methylbenzyl vs. 3-methylbenzyl.
  • Impact : The chloro substituent in Compound B may improve lipophilicity (higher logP), whereas the piperidine group in the target compound introduces basicity, enhancing solubility in physiological pH environments .

Compound C : 5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Key Differences: Core structure: Triazolone vs. tetrahydroisoquinolinone. Substituents: A phenyltriazolone moiety replaces the tetrahydroisoquinoline core.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Formula C₂₆H₃₀N₂O₃ C₂₄H₂₂FNO₂ C₂₄H₂₂ClNO₂
Molecular Weight (g/mol) 430.53 387.44 403.89
Key Substituents 3-methylbenzyl, 4-methylpiperidine 4-fluorobenzyl, 4-methylbenzyloxy 2-methylbenzyl, 4-chlorobenzyloxy
Predicted logP ~3.5 (moderate lipophilicity) ~3.8 ~4.2

Notes:

  • The target compound’s piperidine group introduces a basic nitrogen (pKa ~8.5), enhancing water solubility in acidic conditions.

Biological Activity

2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a tetrahydroisoquinoline backbone, which is known for its diverse pharmacological properties. The structure includes various substituents that may influence its interaction with biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H26N2O3\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{3}

This structure indicates the presence of functional groups that may contribute to its biological activity.

The exact mechanism of action for 2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes in the body, modulating their activity. Such interactions could lead to various biological effects, including:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Antimicrobial activity

Antimicrobial Properties

Research has indicated that compounds related to the tetrahydroisoquinoline structure exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. The specific activity of 2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one against various pathogens needs further exploration through in vitro and in vivo studies.

Anticancer Activity

Tetrahydroisoquinolines are also being investigated for their potential anticancer effects. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The precise pathways involved remain to be fully elucidated but may involve modulation of signaling pathways related to cell survival and proliferation.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectivePotential modulation of neuroreceptors

Case Studies

  • Antimicrobial Study : A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the phenyl ring enhanced efficacy against specific strains.
  • Cancer Cell Line Research : In vitro studies on human cancer cell lines revealed that certain derivatives led to a marked decrease in cell viability and induced apoptotic markers after treatment with varying concentrations of the compound.
  • Neuropharmacology : Research exploring the neuropharmacological effects indicated potential interactions with neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases.

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